Allyl alpha-ionone
Description
Contextualization within the Ionone (B8125255) Family of Compounds
Allyl alpha-ionone (B122830) belongs to the ionone family, a class of cyclic ketones known for their characteristic floral and woody scents. cymitquimica.comfraterworks.com Ionones are structurally derived from the degradation of carotenoids, natural pigments found in many plants. cymitquimica.com The core structure of an ionone consists of a trimethylcyclohexenyl ring system. Allyl alpha-ionone, with the chemical formula C₁₆H₂₄O, is specifically 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-one. nih.govsmolecule.com Its molecular weight is approximately 232.36 g/mol . nih.govsmolecule.com What distinguishes this compound from other members of the ionone family is the presence of an allyl group in its side chain, which significantly influences its aromatic profile, lending it a distinct fruity, pineapple-like note with green and woody undertones. fraterworks.comfemaflavor.org
Table 1: Key Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 79-78-7 nih.gov |
| EC Number | 201-225-9 nih.gov |
| FEMA Number | 2033 nih.gov |
| JECFA Number | 401 nih.gov |
| Molecular Formula | C₁₆H₂₄O nih.gov |
| IUPAC Name | (1E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-one nih.gov |
Significance in Advanced Chemical Synthesis and Bioproduction Research
The synthesis of ionones is a well-established industrial process, primarily for their use in the fragrance and flavor industries. wpmucdn.com Traditional chemical synthesis of ionones typically involves a two-step process: the aldol (B89426) condensation of citral (B94496) with a ketone, followed by an acid-catalyzed cyclization of the resulting pseudoionone (B86502). wpmucdn.comperfumerflavorist.com For this compound, the synthesis is analogous to that of conventional ionones, but it utilizes allyl acetone (B3395972) instead of acetone in the initial condensation with citral. scentree.co An acid treatment then cyclizes the intermediate to form this compound. scentree.co Research in this area focuses on optimizing reaction conditions and catalysts to improve yields and stereoselectivity. perfumerflavorist.com
More recently, there has been a growing interest in the bioproduction of ionones as a more sustainable alternative to chemical synthesis. frontiersin.org This involves using genetically engineered microorganisms, such as the yeast Yarrowia lipolytica or the bacterium Escherichia coli, to produce these compounds from renewable feedstocks. frontiersin.org While much of the research has focused on producing alpha-ionone and beta-ionone, the established pathways and enzymatic machinery could potentially be adapted for the biosynthesis of this compound. google.comfrontiersin.orgresearchgate.net This area of research involves metabolic engineering to introduce and optimize biosynthetic pathways for the production of the desired ionone. frontiersin.org For instance, the enzymatic cleavage of carotenoids by carotenoid cleavage dioxygenases (CCDs) is a key step in the natural production of ionones and is a major focus of research for biotechnological applications. frontiersin.orggoogle.com
Overview of Key Research Domains for this compound
The unique properties of this compound have made it a subject of investigation in several key research domains:
Fragrance and Flavor Chemistry: Due to its distinct aroma profile, this compound is a valuable ingredient in the creation of perfumes and flavorings. cymitquimica.comsmolecule.com Research in this area explores its use in combination with other aromatic compounds to create novel scent and taste experiences. fraterworks.com It is particularly noted for its ability to add body and diffusion to fragrances. fraterworks.comscentree.co
Agricultural and Food Science: Some studies have explored the potential antimicrobial and insecticidal properties of ionones. smolecule.com Research has indicated that this compound may exhibit antifungal activity against certain food spoilage fungi and repellent activity against some mosquito species. smolecule.com However, further investigation is required to validate these findings for practical applications. smolecule.com
Organic Synthesis and Catalysis: The chemical structure of this compound, with its conjugated double bonds and ketone functional group, makes it a target for various chemical transformations. cymitquimica.comsmolecule.com Research in this area includes studying reactions such as hydrogenation and oxidation to create new derivatives with potentially interesting properties. smolecule.com
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to yellow clear liquid | scentree.cothegoodscentscompany.com |
| Molecular Weight | 232.36 g/mol | nih.gov |
| Boiling Point | 265°C | scentree.co |
| Flash Point | >100°C | scentree.cochemicalbook.com |
| Density | 0.928 - 0.931 g/mL | scentree.cochemicalbook.com |
| Solubility | Soluble in alcohol; insoluble in water | smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,8,10-11,15H,1,6-7,9,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYGAGBPZQRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(=O)CCC=C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047591 | |
| Record name | Allyl-alpha-ionone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow liquid with a fruity, woody odour | |
| Record name | Allyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol; insoluble in water, 1 ml in 1 ml 90% alcohol; 1 ml in 8 ml 70% alcohol (in ethanol) | |
| Record name | Allyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.935 | |
| Record name | Allyl-alpha-ionone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
79-78-7 | |
| Record name | Allyl-α-ionone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl-alpha-ionone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Allyl Alpha Ionone
Established Organic Synthesis Pathways
Aldol (B89426) Condensation Approaches and Subsequent Cyclization
A primary and well-established route to allyl alpha-ionone (B122830) involves a two-step process initiated by an aldol condensation. perfumerflavorist.comwpmucdn.com This method begins with the base-catalyzed condensation of citral (B94496) with allyl acetone (B3395972). scentree.co This reaction is analogous to the synthesis of conventional ionones where acetone is used instead of allyl acetone. perfumerflavorist.comscentree.co The resulting intermediate, a pseudoionone (B86502), is then subjected to an acid-catalyzed cyclization to yield allyl alpha-ionone. scentree.co
The choice of catalyst and reaction conditions in the cyclization step is crucial as it influences the isomeric ratio of the final product. perfumerflavorist.comwpmucdn.com While various acids can be employed, specific conditions can favor the formation of the alpha-isomer. google.com For instance, using at least a stoichiometric amount of boron trifluoride under anhydrous conditions has been shown to produce a high yield of the alpha-isomer. google.com
Table 1: Reagents and Conditions for Aldol Condensation and Cyclization
| Step | Reactants | Catalyst/Reagent | Conditions | Product |
| Condensation | Citral, Allyl Acetone | Basic catalyst (e.g., Sodium Hydroxide) | Varies | Allyl pseudoionone |
| Cyclization | Allyl pseudoionone | Acid catalyst (e.g., Boron Trifluoride) | Anhydrous, -25°C to +30°C | This compound |
This table provides a generalized overview of the reaction conditions.
Isomerization Reactions from Related Ionones
This compound can also be obtained through the isomerization of other ionone (B8125255) isomers. smolecule.com This process typically involves controlled heating or the use of catalysts to facilitate the migration of the double bond within the cyclohexene (B86901) ring to the alpha position. smolecule.comprezi.com For example, alpha-ionone can be isomerized to beta-ionone, and it is plausible that similar methodologies could be applied to allyl-substituted ionones. prezi.comgoogle.com The isomerization can be driven by either acidic or basic catalysts, with the specific conditions determining the final equilibrium between the isomers. prezi.comgoogle.com
Direct Synthesis from Tailored Precursors
Direct synthesis routes offer an alternative to the multi-step condensation and cyclization pathway. These methods utilize specifically designed precursors to construct the this compound molecule. smolecule.com One such approach involves the reaction of tailored cyclohexanones with allylic halides under acidic conditions. smolecule.com This strategy allows for a more direct assembly of the target structure. Additionally, the conversion of α-ionone derivatives into γ-ionone derivatives has been achieved through a regioselective base-mediated isomerization of 4,5-epoxy-4,5-dihydro-α-ionone, followed by reductive elimination of the resulting allylic alcohols, suggesting pathways from functionalized precursors. ksu.edu.sa
Stereoselective Synthesis of this compound Isomers
The synthesis of specific stereoisomers of this compound is of significant interest due to the differing olfactory properties of each isomer. The this compound used in perfumery is typically a racemic mixture of cis and trans diastereoisomers. scentree.co
Stereoselective synthesis can be approached in several ways. One method involves the use of chiral catalysts or reagents to control the stereochemistry during the key bond-forming steps. For instance, enantioselective synthesis of the related (R)-α-ionone has been achieved using a copper-catalyzed, highly stereoselective SN2ʹ allylic substitution. mdpi.com Another strategy involves the resolution of racemic mixtures, although this can be an inefficient process. mdpi.com More advanced methods focus on the asymmetric synthesis of the cyclohexene moiety through the stereoselective cyclization of enantioenriched epoxy-derivatives. mdpi.com
Advanced Synthetic Strategies
Metal-Catalyzed Allylic Functionalization and Derivatization Reactions
Modern synthetic chemistry has introduced advanced strategies for the synthesis and modification of molecules like this compound, with metal-catalyzed reactions playing a pivotal role. rsc.org Palladium-catalyzed allylic C-H functionalization, for example, allows for the direct introduction of functional groups at the allylic position of alkenes, avoiding the need for pre-functionalized substrates. rsc.orgwixsite.com This type of reaction can be used to create derivatives of this compound by modifying its allylic side chain.
Research has also focused on the development of new metal catalysts, including those based on iron, cobalt, rhodium, and iridium, to achieve highly selective C-C bond formations. rsc.orgacs.orgnih.gov These catalysts can facilitate the coupling of simple alkene hydrocarbons with carbonyl groups, representing a highly atom-economical approach to synthesizing complex molecules. acs.org For instance, a cationic cyclopentadienyliron dicarbonyl complex has been shown to catalyze the allylic C-C bond coupling of propylene. nih.gov Such methodologies hold promise for the development of novel and efficient syntheses of this compound and its analogs.
Furthermore, the allylic moiety in ionone-related structures can be a target for functionalization. For example, allylic oxidation of α-ionone can be achieved using palladium acetate. researchgate.net Cytochrome P450 enzymes have also demonstrated the ability to perform allylic hydroxylation on ionone and damascone (B1235705) structures, producing valuable hydroxylated derivatives. nih.gov
Regioselective and Diastereoselective Control in this compound Synthesis
The synthesis of ionone derivatives, including this compound, presents significant challenges in controlling regioselectivity and diastereoselectivity due to the presence of multiple reactive sites and stereocenters. While literature directly addressing the stereocontrolled synthesis of this compound is specific, principles derived from the synthesis of the closely related α-ionone and other C13-apocarotenoids are highly relevant.
A common route to this compound involves the condensation of citral with allyl acetone, followed by an acid-catalyzed cyclization of the resulting pseudoionone intermediate. scentree.co The key to stereochemical control lies in this cyclization step and in subsequent modifications.
Research on α-ionone has demonstrated several methods for achieving stereoselectivity, which could be adapted for this compound. For instance, diastereoselective epoxidation of α-ionone has been achieved with high regioselectivity and diastereoselectivity. mdpi.com Similarly, enzymatic hydroxylation using Streptomyces strains has been shown to proceed with high regio- and stereoselectivity on the α-ionone ring, preferentially forming specific enantiomers of 3-hydroxy-α-ionone. researchgate.net
Another approach involves the diastereoselective cyclization of precursors. For example, a synthetic route to the natural product α-ambrinol starting from α-ionone employed a diastereoselective cyclization of an allylic carbonate intermediate using a bimetallic system. nih.govcsic.es Such strategies, which precisely control the formation of stereocenters in the cyclohexene ring, are foundational for developing enantiopure or diastereomerically enriched syntheses of this compound. The enantioselective synthesis of (R)-α-ionone has been described, providing a potential chiral precursor that could be further elaborated to this compound. google.com
Exploration of Novel Synthetic Routes and Reaction Mechanisms (e.g., SN2/SN2' competition in allylic systems)
Beyond the classical condensation-cyclization sequence, research into novel synthetic routes focuses on efficiency and control. A critical aspect of synthesis involving allylic systems is the competition between SN2 (direct substitution) and SN2' (allylic rearrangement) reaction pathways. nih.gov
In the context of this compound's precursors or derivatives, any nucleophilic substitution at the allylic positions—either on the cyclohexene ring or the side chain—will be subject to this competition. The outcome is governed by several factors:
Steric Hindrance : The SN2' pathway often becomes dominant when steric hindrance impedes a direct attack at the α-carbon. nih.govacs.org
Nucleophile and Leaving Group : The nature of the nucleophile and the leaving group significantly influences the reaction pathway. nih.gov
Catalyst System : Metal catalysts, such as palladium or copper, can be used to direct the regioselectivity of allylic substitutions. uni-muenchen.de Copper-catalyzed reactions, for example, have been employed for highly regioselective γ-substitutions in allylic systems. uni-muenchen.depitt.edu
Quantum chemical explorations have provided deep insights into the underlying physical factors that control the SN2/SN2' competition, analyzing aspects like the substrate's "characteristic distortivity" and "transition state acidity". nih.govacs.org Understanding these principles is crucial for designing synthetic routes that selectively yield the desired regioisomer, which is paramount in fragrance chemistry where isomers can have vastly different olfactory properties.
Derivatization and Structural Modifications of this compound
Modifying the structure of this compound allows for the exploration of structure-activity relationships, particularly concerning olfactory properties.
Synthesis of this compound Analogs
The synthesis of analogs involves replacing the allyl group or modifying other parts of the molecule. Comparing this compound to its close analogs, such as α-ionone, methyl-α-ionone, and α-ionol, highlights how small structural changes can lead to significant differences in physical and aromatic properties.
| Compound | Molecular Formula | Key Structural Difference from Allyl α-Ionone | Aroma Profile |
| This compound | C₁₆H₂₄O | Contains an allyl group on the side chain. smolecule.com | Tropical, green, fruity. |
| alpha-Ionone | C₁₃H₂₀O | Lacks the allyl group; has a methyl ketone side chain. | Floral, violet, woody. |
| Methyl-alpha-ionone | C₁₄H₂₂O | Features a methyl group substitution on the cyclohexenyl ring. | Woody, floral, berry, fruity. |
| alpha-Ionol | C₁₃H₂₂O | The ketone group of α-ionone is reduced to a hydroxyl group. | Floral, woody. |
These analogs are typically synthesized via routes parallel to that of the parent ionones, often starting from citral and a corresponding ketone (e.g., butanone for methyl-ionone) or by chemical transformation of the parent ionone (e.g., reduction of α-ionone to α-ionol).
Investigation of Chemical Reactivity and Transformation Products
This compound, as an unsaturated ketone, undergoes a variety of chemical transformations. Its reactivity is centered around the carbon-carbon double bonds and the carbonyl group. smolecule.com
Hydrogenation : The double bonds in the cyclohexene ring and the side chain can be catalytically hydrogenated to yield saturated products like dihydro-α-ionone derivatives. nih.govsmolecule.com
Oxidation : The compound can be oxidized to form hydroxylated or other oxygenated derivatives. smolecule.com Allylic oxidation can occur at the cyclohexene ring. researchgate.net Biotransformation studies on the related α-ionone show that microorganisms can introduce hydroxyl groups with high regio- and stereoselectivity. researchgate.net
Nucleophilic Addition : The ketone's carbonyl group is susceptible to attack by nucleophiles, which can lead to the formation of alcohols or other adducts. smolecule.com
Metabolic Transformations : In biological systems, ionones are typically metabolized into more polar compounds. It is expected that this compound shares a common metabolic pathway with other ionones like α-ionone and methyl-α-ionone, involving hydroxylation and subsequent conjugation. europa.eu
Rearrangements and Further Reactions : The ionone skeleton can be a starting point for more complex molecules. For instance, α-ionone has been transformed into α-damascone through reactions involving allylsilane chemistry. acs.org
These transformations are not only crucial for understanding the compound's stability and environmental fate but also provide pathways to new, potentially valuable, fragrance and flavor compounds.
Advanced Spectroscopic and Analytical Methodologies for Allyl Alpha Ionone Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of allyl alpha-ionone (B122830), enabling the separation of this compound from complex mixtures and its precise quantification. Gas and liquid chromatography are the two primary approaches utilized for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity and Isomer Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like allyl alpha-ionone. ocl-journal.org This technique is particularly vital for determining the enantiomeric purity and analyzing the isomers of the compound.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the context of alpha-ionone, which is structurally related to this compound, the enantiomeric distribution is a critical quality parameter. google.comgoogle.com Chemically synthesized alpha-ionone often exists as a racemic mixture, containing different enantiomers that may possess distinct scents, which can limit its application in the fragrance industry. google.comgoogle.com Enantioselective GC, often employing chiral stationary phases like cyclodextrin (B1172386) derivatives, is used to separate these enantiomers. researchgate.netnih.gov For instance, the enantiomers of alpha-ionone have been successfully separated using GC with chiral stationary phases, allowing for the determination of enantiomeric excess and purity of up to 99.6%. researchgate.net The analysis of fermentatively produced alpha-ionone for its enantiomeric distribution has also been successfully performed using GC-MS. google.com
Isomers, compounds with the same molecular formula but different structural arrangements, of ionones can also be effectively analyzed using GC-MS. mdpi.commdpi.com The separation and identification of different isomers are crucial as they can exhibit different properties and reactivities. For example, trans-alpha-ionone can be converted to its cis-isomer upon exposure to ultraviolet light. nih.gov GC-MS analysis can distinguish between these isomers based on their retention times and mass spectra. mdpi.com In some cases, the diastereoisomeric forms (trans and cis isomers) may have the same retention time in GC-MS analysis, necessitating isolation and further analysis by other techniques like NMR to determine the major isomer formed in a reaction. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Monitoring
High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis of this compound and related compounds. researchgate.netlcms.cz It is particularly useful for the simultaneous determination and quantification of multiple fragrance allergens, including ionone (B8125255) derivatives, in various products. researchgate.net
A typical HPLC method for analyzing such compounds involves a reversed-phase column (e.g., C18) with a gradient elution system, often using a mixture of acetonitrile (B52724) and water as the mobile phase. researchgate.netfrontiersin.org Detection is commonly achieved using a diode array detector (DAD) at specific wavelengths. researchgate.net This setup allows for the efficient separation of a wide range of compounds within a reasonable timeframe. lcms.czresearchgate.net HPLC methods have been developed to simultaneously analyze up to 24 fragrance allergens, demonstrating good linearity and accuracy. researchgate.net
HPLC is also employed to monitor the progress of reactions and biotransformations involving ionones. researchgate.net For instance, it has been used to analyze the degradation products of ionones during aging studies and to track the metabolism of carotenoids into apocarotenoid volatiles like ionones in fruit. researchgate.netfrontiersin.org The combination of HPLC with mass spectrometry (LC-MS) provides even greater sensitivity and specificity for identifying and quantifying these compounds and their metabolites. google.comgoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the detailed structural elucidation of this compound and its derivatives. mdpi.comd-nb.infonih.gov It provides invaluable information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous confirmation of its structure. nih.gov
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D techniques like ¹H NMR and ¹³C NMR provide fundamental information about the types and connectivity of protons and carbons in the molecule. mdpi.comnih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei, revealing the complete bonding network and stereochemistry of the molecule. d-nb.info
In the study of ionone biotransformation, NMR was crucial for identifying the structures of newly formed metabolites. mdpi.com When GC-MS was insufficient to distinguish between isomers, isolation of the compound followed by comprehensive NMR analysis (¹H-NMR, ¹³C-NMR, and DEPT experiments) allowed for the complete structural characterization. mdpi.com Similarly, NMR has been instrumental in elucidating the structures of hydroxylated derivatives of alpha-ionone produced by microbial transformations. researchgate.netresearchgate.net The structural elucidation of novel marine glycans and their derivatives also heavily relies on specific ¹H and ¹³C chemical shifts obtained from various NMR experiments. nih.gov
Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. aaup.educcsenet.org182.160.97 When coupled with a separation technique like GC or HPLC, it becomes a powerful tool for identifying and quantifying the compound and its metabolites in complex mixtures. researchgate.netlcms.czresearchgate.net
In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). aaup.educcsenet.org The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. aaup.edu182.160.97uab.edu The fragmentation pattern is a unique fingerprint of the molecule and provides crucial information for its structural identification. aaup.eduuab.edu The analysis of these fragmentation mechanisms, such as α-cleavage, β-cleavage, and Retro-Diels-Alder rearrangements, helps in understanding the structure of the parent molecule. researchgate.netaaup.edu For alpha-ionone, characteristic fragments have been identified and their formation mechanisms detailed. researchgate.netaaup.edu
MS is also extensively used for metabolite identification. mdpi.comresearchgate.net In biotransformation studies, GC-MS and ESI-MS (Electrospray Ionization Mass Spectrometry) are used to identify the products formed. mdpi.com For instance, the biotransformation of ionone isomers by fungi has led to the identification of various oxidized and reduced metabolites through the combined use of GC-MS and other spectroscopic techniques. mdpi.com Similarly, the hydroxylation of ionones by bacterial cytochrome P450 enzymes has been studied using GC-MS to identify the resulting hydroxylated products. researchgate.net
Application of Analytical Standards in Research
The use of analytical standards is fundamental to ensure the accuracy and reliability of research findings related to this compound. nist.gov Analytical standards are highly purified compounds that serve as a reference for identification and quantification in analytical methods. nih.gov
In chromatographic techniques like GC and HPLC, analytical standards are used to confirm the identity of a compound by comparing its retention time with that of the standard. mdpi.comresearchgate.net They are also essential for creating calibration curves to quantify the concentration of the analyte in a sample. researchgate.net For example, in the analysis of fragrance allergens, a mixture of 24 certified reference materials is used for method validation and quantification. researchgate.net
In spectroscopic analysis, analytical standards provide reference spectra (e.g., MS, NMR) that can be compared with the spectra of the unknown compound for positive identification. nih.gov The National Institute of Standards and Technology (NIST) provides reference data, including GC-MS data, for compounds like this compound. nist.gov Furthermore, in metabolic studies, synthesized reference compounds are used for the unambiguous identification of biotransformation products. mdpi.com
Table of Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O | nist.govscentree.coscentree.co |
| Molecular Weight | 232.37 g/mol | nist.govscentree.coscentree.co |
| CAS Number | 79-78-7 | nist.govscentree.co |
| Appearance | Colorless liquid | scentree.co |
| Boiling Point | 265°C | scentree.coscentree.co |
| Flash Point | 100°C | scentree.coscentree.co |
| Log P | 5.0 - 5.3 | scentree.coscentree.co |
Investigation of Biological Activities and Molecular Mechanisms Excluding Clinical/safety Data
Antimicrobial and Antifungal Activity Studies
Limited research indicates that allyl alpha-ionone (B122830) possesses antimicrobial properties. One study highlighted its antifungal activity against a variety of fungal strains, including those responsible for food spoilage. smolecule.com This suggests a potential for allyl alpha-ionone in food preservation applications. Further research is necessary to fully elucidate its spectrum of activity and efficacy against different microbial species. While studies on the broader ionone (B8125255) and isothiocyanate groups show promise, specific data on this compound's antibacterial action remains scarce. For instance, allyl isothiocyanate, a related compound, has been shown to inhibit the growth of Candida albicans by targeting ergosterol (B1671047) biosynthesis and inducing oxidative stress. nih.gov
Insecticidal and Repellent Properties Investigations
Investigations into the insecticidal and repellent properties of this compound have yielded some promising, albeit limited, results. A study reported that this compound exhibited repellent activity against certain mosquito species. smolecule.com This finding points towards its potential as an active ingredient in insect repellent formulations. However, more extensive research is required to validate its effectiveness against a wider range of insect pests and to understand its mode of action. smolecule.com Studies on related allyl esters have shown both insecticidal and repellent effects against pests like the pea aphid and the red flour beetle, suggesting that the allyl group may contribute to these properties. researchgate.net
Cellular and Molecular Mechanism of Action Studies
Modulation of Cellular Processes (e.g., procollagen (B1174764) production in fibroblasts)
Research has explored the effect of ionones on skin cells. For instance, α-ionone, a structurally similar compound, has been found to increase procollagen content in human dermal fibroblasts. nih.gov This effect is particularly relevant in the context of photoaging, as UVB-induced collagen loss can be significantly reversed by α-ionone treatment. nih.gov The mechanism appears to involve the upregulation of molecules related to collagen synthesis, such as transforming growth factor β1 (TGF-β1) and phospho-SMAD2/3, and the downregulation of collagen-degrading enzymes. nih.gov While these findings are for α-ionone, they provide a basis for investigating whether this compound exerts similar effects on fibroblast function and procollagen production.
Induction of Oxidative Stress Responses in Cellular Systems
The induction of oxidative stress is a known mechanism of action for some related compounds. For example, β-ionone has been shown to cause oxidative stress in E. coli cells. researchgate.net In the context of microbial production of α-ionone, excessive expression of the enzyme CCD1 was linked to increased hydrogen peroxide (H₂O₂) production, which in turn led to the breakdown of a precursor molecule and reduced α-ionone yield. nih.gov This indicates a link between ionone-related enzymatic processes and the generation of reactive oxygen species (ROS). nih.gov Mild oxidative stress, induced by agents like alloxan, has been shown in some models to trigger adaptive responses that can be beneficial. nih.gov However, direct studies on this compound's capacity to induce oxidative stress in various cellular systems are needed to fully understand this aspect of its biological activity.
Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation
Structure-activity relationship (SAR) studies help in understanding how a chemical's structure influences its biological activity. For ionone derivatives, structural differences, such as the position of double bonds in the cyclohexene (B86901) ring and the nature of the side chain, can affect their metabolism and toxicity. europa.euresearchgate.net For instance, in a study of N-alkyl-substituted isatins, the introduction of an aromatic ring with a specific linker at the N1 position enhanced cytotoxic activity compared to allyl-substituted counterparts. acs.org This highlights the importance of the substituent group in determining biological effect. The presence of the allyl group in this compound, as opposed to a hydroxyl group in α-ionol, increases its hydrophobicity, which can influence its functional properties. Further SAR studies are essential to modulate the bioactivity of this compound and to design derivatives with enhanced or more specific biological effects.
Metabolic Pathways and Biotransformation in Biological Systems
The metabolism of ionones and related compounds has been a subject of study. In biological systems, these compounds are expected to be extensively metabolized due to their lipophilic nature. europa.eu Predicted metabolic pathways for ionones include hydroxylation of the cyclohexene ring, reduction of the ketone group to a secondary alcohol, and oxidation of methyl groups. europa.eu Specifically, orally administered ionones are known to be absorbed and metabolized in mammals through allylic ring oxidation, with hydroxylated derivatives being excreted. scribd.com
Microbial systems have also been shown to biotransform ionones. For example, various Streptomyces strains can hydroxylate α-ionone to 3-hydroxy-α-ionone with high regio- and stereoselectivity. researchgate.net Fungi are also capable of oxidative transformations of ionone and damascone (B1235705) isomers, primarily at the allyl methylene (B1212753) functional groups. researchgate.net These biotransformation pathways are crucial for understanding the fate of this compound in biological systems and the nature of its metabolites.
Table of Research Findings on this compound and Related Compounds
| Biological Activity/Process | Compound(s) Studied | Key Findings | Citations |
| Antifungal Activity | This compound | Exhibited antifungal activity against various fungal strains. | smolecule.com |
| Insect Repellent Activity | This compound | Showed repellent activity against certain mosquito species. | smolecule.com |
| Procollagen Production | α-Ionone | Increased procollagen content in human dermal fibroblasts. | nih.gov |
| Oxidative Stress Induction | β-Ionone | Caused oxidative stress in E. coli cells. | researchgate.net |
| Metabolic Biotransformation | Ionones | Metabolized via allylic ring oxidation and hydroxylation. | europa.euscribd.com |
| Microbial Biotransformation | α-Ionone | Hydroxylated by Streptomyces strains to 3-hydroxy-α-ionone. | researchgate.net |
Computational and Theoretical Chemistry Studies on Allyl Alpha Ionone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of allyl alpha-ionone (B122830). acs.org These calculations can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict the outcomes of chemical reactions. For instance, DFT calculations can be used to determine the energies of different molecular orbitals, which is fundamental to understanding the molecule's electronic transitions and spectroscopic properties.
Studies on related ionone (B8125255) derivatives have utilized DFT to explore intrinsic reactivity. uni-halle.de For example, in the context of β-ionone, DFT calculations have been used to map the transition states for reactions like C-H activation and epoxidation, identifying the most energetically favorable reaction pathways in the absence of a catalyst. uni-halle.de Such studies reveal that specific positions on the molecule are intrinsically more susceptible to oxidation. uni-halle.de Similar computational approaches can be applied to allyl alpha-ionone to predict its reactivity towards various reagents and enzymatic systems. The presence of the allyl group in this compound introduces additional reactive sites compared to other ionones, a feature that can be thoroughly investigated using quantum chemical methods.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Weight | 232.36 | g/mol | nih.gov |
| Molecular Formula | C₁₆H₂₄O | nih.gov | |
| logP (Octanol/Water Partition Coefficient) | 4.460 | chemeo.com | |
| Water Solubility (log₁₀WS) | -4.77 | mol/l | chemeo.com |
| Boiling Point | 265 | °C | scentree.co |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide detailed insights into how this compound interacts with its environment, such as in a solvent or when binding to a biological receptor, like an olfactory receptor. nih.gov By simulating these interactions, researchers can understand the conformational changes that occur and the forces that govern the binding process.
For ionone derivatives, MD simulations have been instrumental in understanding their interactions with proteins. acs.orgpnas.org For example, simulations have been used to explore the binding of ionones to olfactory receptors, helping to identify the key amino acid residues involved in the interaction. nih.gov This information is invaluable for understanding the structure-odor relationship of fragrance molecules. In the context of enzyme engineering, MD simulations have been used to guide the design of enzymes with improved activity and selectivity for the hydroxylation of ionones. acs.org These simulations can predict how mutations in an enzyme's active site will affect the binding and orientation of the substrate, leading to more efficient and specific biocatalysts. uni-halle.deacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. nih.govmdpi.com QSAR models are widely used in drug discovery and toxicology to predict the properties of new or untested compounds. nih.govmarquette.edu
For fragrance molecules like this compound, QSAR models can be developed to predict various endpoints, including olfactory properties, skin sensitization potential, or other toxicological effects. ichem.mdresearchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features. nih.gov For instance, a QSAR model for fragrance allergens was developed using the electron-conformational (EC) method, which is based on conformational analysis and quantum chemical calculations, to identify the structural features responsible for toxicity. ichem.md While specific QSAR models solely for this compound are not extensively documented in public literature, the methodologies are well-established and applicable. nih.govnih.gov
Table 2: Key Concepts in QSAR Modeling
| Concept | Description |
|---|---|
| Molecular Descriptors | Numerical values that characterize the properties of a molecule, such as its size, shape, and electronic properties. |
| Training Set | A set of molecules with known activities that is used to build the QSAR model. |
| Test Set | An independent set of molecules used to validate the predictive ability of the QSAR model. |
| Applicability Domain | The chemical space for which the QSAR model is expected to make reliable predictions. mdpi.com |
Prediction of Spectroscopic Properties and Conformational Analysis
Computational methods are also used to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. tandfonline.com These predictions can aid in the structural elucidation of new compounds and in the interpretation of experimental spectra. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, is crucial for understanding the three-dimensional structure of flexible molecules like this compound. ichem.md
For ionone derivatives, computational methods have been combined with NMR spectroscopy to assign the configuration of diastereoisomers. researchgate.net Theoretical calculations of spectroscopic signatures can be correlated with experimental data to provide a detailed understanding of the molecule's stereochemistry. Conformational analysis helps to identify the low-energy conformations of the molecule, which are the most populated at room temperature and are therefore the most relevant for its chemical and biological properties. ichem.md The study of the conformational landscape of this compound is essential for understanding how its shape influences its characteristic fruity and woody aroma. fragranceconservatory.com
Environmental Fate and Degradation Research Excluding Ecotoxicity
Study of Degradation Pathways and Products of Ionones
Research into the environmental degradation of ionones, a class of fragrance compounds to which allyl alpha-ionone (B122830) belongs, reveals several pathways, including biodegradation and chemical degradation. atamanchemicals.comwikipedia.org Ionones are naturally derived from the degradation of carotenoids. atamanchemicals.comwikipedia.org
Biodegradation
Fungi-mediated biotransformation is a significant pathway for the degradation of ionones in the environment. Studies on α-ionone have shown that various fungal strains can oxidize the molecule, leading to several degradation products. nih.gov The primary transformation occurs at the activated allylic methylene (B1212753) functional group. nih.gov For instance, certain fungi can oxidize the 4,5-double bond to create epoxy-ionone. nih.gov Common products of this fungal biotransformation include 3-keto-α-ionone and diastereoisomeric 3-hydroxy-α-ionones. nih.gov
Table 1: Fungal Biotransformation Products of α-Ionone
| Fungal Genus | Observed Degradation Products | Reference |
|---|---|---|
| Curvularia | 3-keto-α-ionone, 3-hydroxy-α-ionones, epoxy-ionone | nih.gov |
| Fusarium | 3-keto-α-ionone, 3-hydroxy-α-ionones, epoxy-ionone | nih.gov |
| Geotrichum | Inactive (no transformation observed) | nih.gov |
Furthermore, studies on β-ionone, a structural isomer, indicate it is readily biodegradable, fulfilling the 10-day window criterion in a manometric respirometry test (OECD 301F) with a degradation rate of 79%. oecd.org
Chemical and Photodegradation
Ionones can also degrade through chemical processes, particularly oxidation. Research on the thermal degradation of carotenoids from crude palm oil showed that the resulting β-ionone could be further degraded into Dihydroactinidiolide (dhA), particularly under conditions of heat and high oxygen concentration. ajchem-a.com
In the atmosphere, the photodegradation of β-ionone is expected to occur. oecd.org Calculations based on its chemical structure predict a half-life of approximately 1.5 hours for its reaction with photochemically produced hydroxyl radicals and about 18 minutes for its reaction with ozone. oecd.org Conversely, due to its chemical structure, degradation via hydrolysis is not expected for β-ionone. oecd.org
Stability Research under Various Conditions
The stability of allyl alpha-ionone is a key factor in its application and environmental persistence. It is generally considered stable under normal storage conditions, with a typical shelf life of 24 months when stored properly. directpcw.com Proper storage involves keeping the compound in its original, closed container in a cool, dry place away from light, heat, and air. directpcw.com
Chemical and Thermal Stability
This compound is an unsaturated ketone, which makes it susceptible to certain chemical reactions. cymitquimica.comsmolecule.com It is known to be incompatible with strong acids, strong alkalis, and oxidizing agents. directpcw.com Oxidation can lead to the formation of hydroxylated derivatives. smolecule.com
While stable at ambient temperatures, it is recommended to avoid any potential source of heat. directpcw.com When heated to the point of decomposition, it is reported to emit acrid smoke and irritating fumes. chemicalbook.com
Stability in Product Formulations
This compound is utilized in a variety of consumer products, and its stability within these complex matrices has been evaluated. It demonstrates good stability in many common product bases, which is essential for maintaining the fragrance profile over the product's lifetime.
Table 2: Stability of this compound in Various Applications
| Product Type | Stability | Reference |
|---|---|---|
| Acid Cleaner | Stable | thegoodscentscompany.com |
| Antiperspirant / Deodorant Stick | Stable | thegoodscentscompany.com |
| Detergent (Perborate) | Stable | thegoodscentscompany.com |
| Fabric Softener | Stable | thegoodscentscompany.com |
| Hard Surface Cleaner | Stable | thegoodscentscompany.com |
| Liquid Detergent | Stable | thegoodscentscompany.com |
| Shampoo | Stable | thegoodscentscompany.com |
| Soap | Stable | thegoodscentscompany.com |
Future Research Directions and Emerging Trends in Allyl Alpha Ionone Science
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of allyl alpha-ionone (B122830) involves the condensation of citral (B94496) with allyl acetone (B3395972), followed by an acid-catalyzed cyclization. scentree.coperfumerflavorist.com While effective, these methods often rely on petrochemical-derived starting materials and can generate significant waste. The future of allyl alpha-ionone synthesis lies in the development of greener, more efficient, and sustainable processes that reduce environmental impact and improve economic viability.
Key research trends are focused on several areas:
Catalysis: A shift from homogeneous acid catalysts to heterogeneous solid catalysts, such as zeolites or ion-exchange resins, is a major area of investigation. These catalysts are easier to separate from the reaction mixture, can often be regenerated and reused, and can lead to higher selectivity and lower waste production. perfumerflavorist.com
Alternative Starting Materials: Research is underway to utilize renewable feedstocks derived from biomass as starting materials. This approach aligns with the principles of green chemistry by reducing the reliance on finite fossil fuels. insempra.bio
Process Intensification: The adoption of continuous flow chemistry over traditional batch processing offers numerous advantages. Flow reactors can provide better control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability.
| Synthesis Strategy | Key Advantages | Research Focus |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, improved separation | Development of novel solid acid catalysts with high activity and stability. |
| Renewable Feedstocks | Reduced carbon footprint, sustainability | Bioconversion of lignocellulosic biomass into chemical precursors for ionone (B8125255) synthesis. |
| Continuous Flow Synthesis | Enhanced safety, improved yield and control, scalability | Optimization of reactor design and reaction conditions for the continuous production of this compound. |
Engineering of Novel Biocatalysts for Specific this compound Derivatives
Biocatalysis, using enzymes or whole microorganisms, presents a promising and sustainable alternative to traditional chemical synthesis. The biosynthesis of the parent compound, alpha-ionone, in plants like Osmanthus fragrans involves enzymes known as carotenoid cleavage dioxygenases (CCDs). These enzymes can be harnessed and engineered to produce specific ionone derivatives.
Future research in this domain will likely concentrate on:
Enzyme Discovery and Characterization: Identifying and characterizing new CCDs from various natural sources with novel substrate specificities and product profiles.
Protein Engineering: Utilizing techniques like directed evolution and site-directed mutagenesis to alter the active site of known enzymes. This can enhance their catalytic efficiency, stability, and ability to produce specific, high-value this compound derivatives that may not be accessible through conventional chemistry.
Metabolic Engineering: Introducing engineered biosynthetic pathways into microbial hosts such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. This creates "cell factories" capable of producing this compound and its derivatives from simple sugars in a controlled fermentation process, offering a highly sustainable manufacturing platform. insempra.bio
Advanced Mechanistic Studies of Biological Interactions at a Molecular Level
Understanding how this compound interacts with biological systems, particularly human olfactory receptors, is fundamental to its application in fragrances. Future research will employ a combination of computational and experimental techniques to probe these interactions with high precision.
Emerging trends in this area include:
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict how this compound and its analogs bind to specific olfactory receptors. These models can help elucidate the structural features of the molecule that are critical for its distinct fruity-floral scent profile.
In Vitro Receptor Assays: Employing cell-based assays where human olfactory receptors are expressed in host cells. These assays allow for high-throughput screening of different ionone derivatives to measure their activation of specific receptors, providing a direct link between chemical structure and olfactory response.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on its scent profile and receptor interactions. This knowledge is crucial for the rational design of new fragrance molecules with enhanced potency, different scent characteristics, and improved longevity. While some research has explored the biological effects of ionone derivatives, such as anti-metastatic properties, future work will delve deeper into the specific molecular targets. nih.gov
Integration of Omics Technologies in Biosynthesis Research
The elucidation of complex biosynthetic pathways in plants and microorganisms is being revolutionized by "omics" technologies. nih.govaiijournal.com An integrated multi-omics approach provides a holistic view of the biological systems involved in producing the precursors to this compound, thereby identifying bottlenecks and targets for optimization. nih.govmdpi.comfrontiersin.org
The application of these technologies includes:
Genomics: Sequencing the genomes of organisms that naturally produce ionones or their precursors to identify the genes encoding the entire biosynthetic pathway.
Transcriptomics: Analyzing the complete set of RNA transcripts in a cell to understand which genes are actively expressed under specific conditions of fragrance production. This helps pinpoint the key regulatory genes involved.
Proteomics: Identifying and quantifying the entire complement of proteins, particularly the enzymes directly involved in the synthesis and modification of ionones.
Metabolomics: Profiling the complete set of small-molecule metabolites within an organism. This provides a direct snapshot of the biosynthetic intermediates and final products, allowing researchers to map the metabolic flow through the pathway.
By integrating these datasets, scientists can construct comprehensive models of the metabolic networks responsible for ionone production, enabling targeted genetic engineering for enhanced yield and the creation of novel derivatives. frontiersin.org
| Omics Technology | Contribution to Biosynthesis Research |
| Genomics | Identifies the genetic blueprint for biosynthetic enzymes. |
| Transcriptomics | Reveals which genes are active during fragrance production. nih.gov |
| Proteomics | Quantifies the enzymes directly carrying out the synthesis. |
| Metabolomics | Measures the intermediates and final products of the pathway. nih.gov |
Q & A
Q. What are the established synthetic routes for Allyl alpha-ionone, and which analytical techniques are critical for verifying its structural integrity?
this compound (CAS 79-78-7) is typically synthesized via aldol condensation or Claisen-Schmidt reactions involving ionone precursors and allyl derivatives. Key steps include controlling reaction temperature (e.g., 80–120°C) and catalytic conditions (e.g., acid/base catalysts) to optimize yield. For structural verification, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm allyl group integration and stereochemistry. Gas chromatography–mass spectrometry (GC-MS) validates purity, while X-ray crystallography (if crystalline) resolves bond angles and spatial arrangements . Experimental protocols must adhere to standardized reporting guidelines, including detailed synthesis steps and characterization data in the main manuscript or supplementary materials .
Q. How can researchers differentiate this compound from structurally similar ionone derivatives (e.g., alpha-ionone, beta-ionone) using spectroscopic methods?
Differentiation relies on spectral fingerprints:
- ¹H NMR : this compound exhibits distinct proton resonances for the allyl group (δ 5.1–5.3 ppm, multiplet) and methyl substituents on the ionone backbone (δ 1.0–1.3 ppm), contrasting with alpha-ionone’s lack of allyl protons.
- IR Spectroscopy : The allyl C=C stretch (~1640 cm⁻¹) and conjugated ketone (C=O, ~1680 cm⁻¹) distinguish it from non-allylated ionones.
- MS Fragmentation : this compound shows a molecular ion peak at m/z 232 (C₁₃H₂₀O) and characteristic allyl cleavage fragments (e.g., m/z 121) .
Advanced Research Questions
Q. What contradictions exist between experimental and computational data on the electronic properties of this compound, and how can they be resolved?
Theoretical studies (e.g., density functional theory, DFT) predict adiabatic excitation energies for allyl-containing systems (~3 eV), but experimental time-resolved spectroscopy often yields lower values (e.g., 2.93 eV for similar compounds). These discrepancies arise from approximations in computational models (e.g., solvent effects, basis set limitations). To reconcile data, researchers should:
Q. How can time-resolved spectroscopy elucidate the photochemical behavior of this compound in UV-induced reactions?
Time-resolved UV-vis and fluorescence spectroscopy reveal:
- Excited-State Dynamics : this compound undergoes π→π* transitions with lifetimes in the picosecond range, influenced by solvent polarity.
- Reactive Intermediates : Radical formation via allyl group cleavage can be tracked using femtosecond pump-probe setups. For example, allyl radicals (detected via transient absorption at ~300 nm) correlate with degradation pathways in photocatalytic studies .
Q. What strategies are effective for resolving conflicting data on this compound’s reactivity in crosslinking or polymerization studies?
Contradictions in reactivity (e.g., variable yields in radical-mediated crosslinking) may stem from:
- Oxygen Inhibition : Use inert atmospheres (N₂/Ar) to suppress premature termination.
- Stereochemical Effects : Monitor reaction progress with in-situ FTIR or Raman spectroscopy to detect intermediate conformers.
- Topochemical Control : X-ray crystallography of single crystals (e.g., HCOF-2 analogs) can reveal steric hindrance at allyl group junctions .
Q. What computational approaches (e.g., molecular orbital theory) best predict the regioselectivity of this compound in Diels-Alder reactions?
Frontier molecular orbital (FMO) analysis identifies the allyl group’s HOMO (highest occupied molecular orbital) as the electron-rich site for electrophilic attack. For cycloadditions:
Q. How can researchers design experiments to validate this compound’s safety profile in biological systems?
Follow the International Fragrance Association (IFRA) framework for hazard assessment:
- In Vitro Assays : Use Ames tests (bacterial reverse mutation) and OECD 429 (skin sensitization) to evaluate mutagenicity and allergenicity.
- Dose-Response Modeling : Apply benchmark dose (BMD) methods to toxicity data from mammalian cell lines (e.g., HepG2).
- Metabolite Tracking : LC-MS/MS identifies oxidation products (e.g., epoxides) formed in hepatic microsomal incubations .
Methodological Guidelines
- Data Reporting : Adhere to journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw spectral data and crystallographic files in supplementary materials .
- Conflict Resolution : Use sensitivity analysis (e.g., Monte Carlo simulations) to quantify uncertainty in computational or kinetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
